molecular formula C66H38F4O12S3 B15285323 tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate

tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate

Cat. No.: B15285323
M. Wt: 1195.2 g/mol
InChI Key: NNVWELONVACVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[96002,904,8012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core pentacyclic structure and the introduction of various substituents. Common synthetic methods may include:

    Cyclization reactions: to form the pentacyclic core.

    Fluorination reactions: to introduce fluoro groups.

    Oxidation and reduction reactions: to form dioxo and hydroxy groups.

    Esterification reactions: to introduce carboxylate groups.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxy groups.

    Substitution: Replacement of fluoro groups with other substituents.

    Esterification and hydrolysis: Formation and cleavage of ester bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines or thiols.

    Esterification reagents: Alcohols and carboxylic acids with acid catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes involving fluoro and dioxo groups.

    Medicine: Potential use as a drug candidate or a precursor for drug synthesis.

    Industry: Use in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    Tetrabenzyl derivatives: Compounds with similar tetrabenzyl groups but different substituents.

    Fluoroindenyl compounds: Compounds with fluoro and indenyl groups.

    Pentacyclic compounds: Compounds with similar pentacyclic core structures.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and a complex pentacyclic structure, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C66H38F4O12S3

Molecular Weight

1195.2 g/mol

IUPAC Name

tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate

InChI

InChI=1S/C66H38F4O12S3/c67-46-25-39-40(26-47(46)68)55(72)43(54(39)71)21-37-23-45-58(83-37)51-52(65(45,61(75)79-29-33-13-5-1-6-14-33)62(76)80-30-34-15-7-2-8-16-34)60-53(59-50(85-60)24-38(84-59)22-44-56(73)41-27-48(69)49(70)28-42(41)57(44)74)66(51,63(77)81-31-35-17-9-3-10-18-35)64(78)82-32-36-19-11-4-12-20-36/h1-28,56,73H,29-32H2

InChI Key

NNVWELONVACVGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2(C3=C(C4=C2C5=C(C4(C(=O)OCC6=CC=CC=C6)C(=O)OCC7=CC=CC=C7)C8=C(S5)C=C(S8)C=C9C(C1=CC(=C(C=C1C9=O)F)F)O)SC(=C3)C=C1C(=O)C2=CC(=C(C=C2C1=O)F)F)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.